molecular formula C19H16N2O4 B5754941 N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B5754941
M. Wt: 336.3 g/mol
InChI Key: OJQAAFPAPKBWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.

Scientific Research Applications

N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been widely used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates a wide range of physiological processes, including pain, mood, appetite, and inflammation. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is a potent inhibitor of FAAH, which breaks down endocannabinoids in the body. By inhibiting FAAH, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide increases the levels of endocannabinoids in the body, which can have a wide range of effects.

Mechanism of Action

N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide works by inhibiting FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are signaling molecules that bind to cannabinoid receptors in the body, which are involved in a wide range of physiological processes. By inhibiting FAAH, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide increases the levels of endocannabinoids in the body, which can have a wide range of effects.
Biochemical and Physiological Effects:
N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to reduce pain, anxiety, and inflammation. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it useful for studying the endocannabinoid system. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is also relatively stable and can be used in a wide range of experimental conditions. However, N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has some limitations. It can be toxic at high concentrations, which can limit its use in some experiments. N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is also relatively expensive, which can be a barrier to its use in some labs.

Future Directions

There are several future directions for research on N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide. One area of research is the development of new FAAH inhibitors that are more potent and selective than N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide. Another area of research is the development of new drugs that target the endocannabinoid system for the treatment of pain, anxiety, and other conditions. Finally, there is a need for more research on the long-term effects of N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide and other FAAH inhibitors, particularly in humans.

Synthesis Methods

N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with 4-nitrophenylhydrazine to form 4-(4-nitrophenyl)-1,3-oxazolidin-2-one. This intermediate is then reacted with 3-aminophenylboronic acid to form 3-[(4-nitrophenyl)hydrazono]-N-(3-aminophenyl)propanamide. Finally, this compound is reduced using sodium borohydride to form N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide.

properties

IUPAC Name

N-[3-[(4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-16-9-7-13(8-10-16)18(22)20-14-4-2-5-15(12-14)21-19(23)17-6-3-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQAAFPAPKBWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

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